molecular formula C5H11N3 B1281170 1-Azido-3-methylbutane CAS No. 55210-77-0

1-Azido-3-methylbutane

Cat. No. B1281170
CAS RN: 55210-77-0
M. Wt: 113.16 g/mol
InChI Key: OSYOXHTVSHZPRO-UHFFFAOYSA-N
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Description

1-Azido-3-methylbutane is a chemical compound with the molecular formula C5H11N3 . It has an average mass of 113.161 Da and a monoisotopic mass of 113.095299 Da .


Molecular Structure Analysis

The molecular structure of 1-Azido-3-methylbutane is characterized by its molecular formula, C5H11N3 . The compound’s average mass is 113.161 Da, and its monoisotopic mass is 113.095299 Da .


Chemical Reactions Analysis

Azides, such as 1-Azido-3-methylbutane, are involved in various chemical reactions. For instance, the azido radical generated from the interaction of PIDA and TMSN3 selectively adds to [1.1.1]propellane to form a carbon-centered radical intermediate .


Physical And Chemical Properties Analysis

1-Azido-3-methylbutane has a molecular formula of C5H11N3 and an average mass of 113.161 Da . More detailed physical and chemical properties may be found in specific databases or literature .

Scientific Research Applications

Organic Synthesis

1-Azido-3-methylbutane is a valuable compound in organic synthesis, particularly in the synthesis of various heterocycles . Its azido group is a versatile functional group that can participate in multiple types of reactions, such as nucleophilic substitution or the Huisgen cycloaddition, to form 1,2,3-triazoles—a core structure in many pharmaceuticals.

Materials Science

In materials science, the azide group of 1-Azido-3-methylbutane can act as a cross-linker due to its ability to release nitrogen upon thermal activation or photolysis . This property is utilized in the creation of polymers and thermosets, where the azide group enhances the cross-linking density, thereby improving the material’s mechanical properties.

Pharmaceutical Testing

1-Azido-3-methylbutane finds applications in pharmaceutical testing, where it can be used as a reference standard for analytical methods . Its azido impurities are particularly relevant in the analysis of sartan drug substances, where accurate detection and quantification are critical due to potential genotoxicity .

Chemical Research

In chemical research, 1-Azido-3-methylbutane is used to explore novel synthetic pathways and reaction mechanisms . Its reactivity allows researchers to develop new methods for constructing complex molecules, which can lead to advancements in various fields of chemistry.

Energetic Materials

The high energy release upon decomposition of azide groups makes 1-Azido-3-methylbutane a candidate for the development of energetic materials . These materials are of interest for applications requiring rapid energy release, such as propellants and explosives.

Polymer Chemistry

The azide functionality of 1-Azido-3-methylbutane is also significant in polymer chemistry. It can be used to modify polymers, improve their properties, or create new polymer structures with enhanced functionalities .

Safety And Hazards

Safety data sheets indicate that chemicals like 1-Azido-3-methylbutane can be hazardous . It’s important to handle such chemicals with care and follow safety protocols.

Future Directions

Azide-based bioorthogonal click chemistry has created a new method for glycan non-invasive imaging in living systems, selective metabolic engineering, and offered an elite chemical handle for biological manipulation and glycomics studies . This suggests that 1-Azido-3-methylbutane and similar compounds could have significant applications in future research.

properties

IUPAC Name

1-azido-3-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3/c1-5(2)3-4-7-8-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYOXHTVSHZPRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480213
Record name 1-azido-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-3-methylbutane

CAS RN

55210-77-0
Record name 1-azido-3-methylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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